N-Fmoc-3-bromo-2-fluoro-L-phenylalanine
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Overview
Description
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the second position on the phenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-2-fluoro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected phenylalanine undergoes bromination and fluorination. Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields 3-bromo-2-fluoro-L-phenylalanine.
Scientific Research Applications
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, including enzyme inhibitors and receptor ligands.
Biological Studies: It serves as a tool in the study of protein-protein interactions and the development of peptide-based therapeutics.
Industrial Applications: The compound is used in the production of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-3-bromo-L-phenylalanine: Similar structure but lacks the fluorine atom.
N-Fmoc-2-fluoro-L-phenylalanine: Similar structure but lacks the bromine atom.
N-Fmoc-3-chloro-2-fluoro-L-phenylalanine: Contains a chlorine atom instead of bromine.
Uniqueness
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This dual substitution can enhance its utility in specific synthetic and research applications.
Properties
IUPAC Name |
(2S)-3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFUYONVXYLOHW-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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